2-(4-Chlorobenzylidene)cyclohexanone oxime
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Overview
Description
2-(4-Chlorobenzylidene)cyclohexanone oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylidene)cyclohexanone oxime typically involves the condensation reaction between 2-(4-Chlorobenzylidene)cyclohexanone and hydroxylamine. The reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows:
2-(4-Chlorobenzylidene)cyclohexanone+NH2OH→2-(4-Chlorobenzylidene)cyclohexanone oxime+H2O
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve the use of hydroxylamine sulfate or hydroxylamine hydrochloride as the hydroxylamine source. These methods may require elevated temperatures and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzylidene)cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used
Scientific Research Applications
2-(4-Chlorobenzylidene)cyclohexanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzylidene)cyclohexanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: A simpler oxime with similar reactivity but without the chlorobenzylidene group.
2,6-Bis(4-chlorobenzylidene)cyclohexanone: A related compound with two chlorobenzylidene groups, offering different reactivity and applications.
Uniqueness
This structural feature distinguishes it from simpler oximes and related compounds .
Properties
CAS No. |
41338-73-2 |
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Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-[(4-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H14ClNO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15-16/h5-9,16H,1-4H2/b11-9+,15-13+ |
InChI Key |
RJALIFJBMFCTOY-PXELCPQFSA-N |
Isomeric SMILES |
C1CC/C(=N\O)/C(=C/C2=CC=C(C=C2)Cl)/C1 |
Canonical SMILES |
C1CCC(=NO)C(=CC2=CC=C(C=C2)Cl)C1 |
Origin of Product |
United States |
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